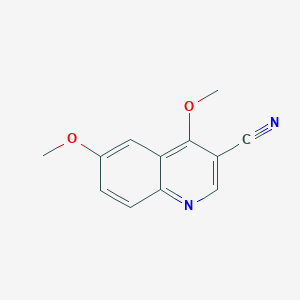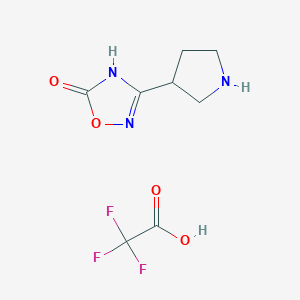
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a nitrophenyl group, which is a phenyl ring (a type of aromatic ring) with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring and the nitrophenyl group. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon of the double bond being on opposite sides .Chemical Reactions Analysis
Furan compounds are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions . The nitro group is deactivating and meta-directing, meaning it makes the phenyl ring less reactive and directs incoming groups to the meta position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan rings are polar due to the oxygen atom, and nitro groups are also highly polar . This could affect the compound’s solubility, boiling point, and other physical properties.Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Amino Acid Derivatives
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, though not directly mentioned, is related to compounds used in the synthesis of amino acid derivatives. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan has been utilized to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are valuable for constructing β-peptides (Masesane & Steel, 2004).
Reduction Studies in Biochemical Reactions
Reduction products of similar nitrofuran derivatives have been studied, such as nitrofurazone and AF-2, involving milk xanthine oxidase and rat liver microsomes. These studies are crucial for understanding the biochemical reactions and pathways of similar compounds (Tatsumi, Kitamura & Yoshimura, 1976).
Antibacterial Activity Studies
Research has focused on the antibacterial properties of related 5-nitro-2-furan-acrylamide derivatives. These studies contribute to the development of new, more effective and stable antibacterial agents (Niwa, Hajimu, Tanabe & Masato, 2007).
Polymerization Research
The compound is chemically similar to acrylamides used in polymerization studies. For instance, a novel acrylamide monomer with diethylamino ethyl groups has been synthesized for thermoresponsive homopolymers, demonstrating the compound's relevance in materials science (Jiang, Feng, Lu & Huang, 2014).
Viral Enzymatic Activity Inhibition
A structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of the SARS coronavirus helicase. This highlights the potential of such compounds in antiviral research (Lee, Cho, Ahn, Jung & Jeong, 2017).
Food Safety and Toxicology
Related acrylamide derivatives have been studied in the context of food safety, focusing on their formation during food processing and their potential toxic effects (Friedman, 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound “(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” are currently unknown. The compound belongs to the class of furan derivatives, which have been found to exhibit a wide range of biological and pharmacological properties . .
Mode of Action
Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Furan derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Furan derivatives have been reported to exhibit a wide range of effects, including antibacterial, antifungal, and antiviral activities . .
Eigenschaften
IUPAC Name |
(E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRPRBKIDKZCY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2938280.png)
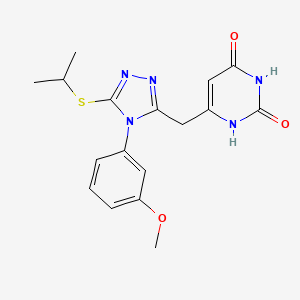

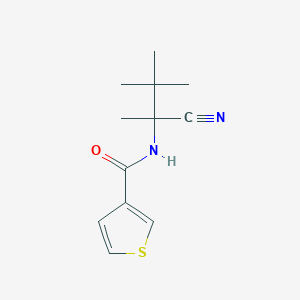

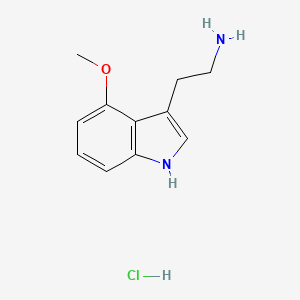
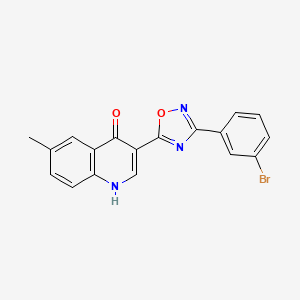

![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)

![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)
